N-(phenylsulfonyl)pivalamide

Description

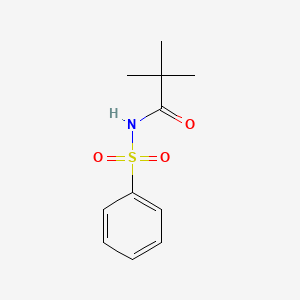

N-(Phenylsulfonyl)pivalamide is a sulfonamide derivative characterized by a pivalamide (2,2-dimethylpropanamide) group attached to a phenylsulfonyl moiety.

Properties

Molecular Formula |

C11H15NO3S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

N-(benzenesulfonyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C11H15NO3S/c1-11(2,3)10(13)12-16(14,15)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) |

InChI Key |

KOETZDWONBWKDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Synthesis: One common method involves the reaction of pivalic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Amidation Reaction: Another approach is the amidation of pivalic acid with phenylsulfonamide using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent.

Industrial Production Methods: Industrial production methods for N-(phenylsulfonyl)pivalamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(phenylsulfonyl)pivalamide can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfinamide or sulfenamide under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfinamide or sulfenamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(phenylsulfonyl)pivalamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a precursor for the synthesis of various sulfonamide derivatives .

Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anti-hepatitis B virus (HBV) agents. Derivatives of this compound have demonstrated significant antiviral activity in vitro .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of N-(phenylsulfonyl)pivalamide and its derivatives involves the inhibition of specific enzymes or molecular targets. For example, in the case of its antiviral activity, the compound may inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle . The exact molecular pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Synthetic Complexity : Indole-phenylsulfonyl hybrids (e.g., compound 1i in ) require multi-step synthesis with transition-metal catalysts, whereas simpler analogs like N-(3-acetylphenyl)pivalamide are synthesized in one step .

Reactivity and Functional Group Comparisons

- Hydrogenation Sensitivity : Allyl-pivalamide derivatives (e.g., 1i) undergo selective hydrogenation of alkynes to Z-alkenes using NaBH₄/Ni(OAc)₂, a method less applicable to aromatic sulfonamides due to steric hindrance .

- Ortho-C–H Arylation : N-(m-Tolyl)pivalamide exhibits higher reactivity in silver-free arylation compared to phenylsulfonyl analogs, likely due to reduced steric bulk and electron-withdrawing effects .

- Enzymatic Inhibition: Phenylsulfonyl-containing compounds (e.g., N-(4-phenyl)phenylsulfonyl derivatives) generally show weaker inhibition of MMP-1 and MMP-2 compared to bulkier amino acid-substituted pivalamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.